molecular formula C6H5ClN2O2 B13514708 4-chloro-6H,7H-[1,4]dioxino[2,3-d]pyrimidine

4-chloro-6H,7H-[1,4]dioxino[2,3-d]pyrimidine

Cat. No.: B13514708
M. Wt: 172.57 g/mol
InChI Key: SLELKYGKVMZAPW-UHFFFAOYSA-N
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Description

4-Chloro-6H,7H-[1,4]dioxino[2,3-d]pyrimidine is a bicyclic heterocyclic compound featuring a pyrimidine ring fused with a partially saturated 1,4-dioxine ring. The chlorine atom at position 4 enhances its reactivity, making it a versatile intermediate in medicinal and synthetic chemistry. Its molecular formula is C₈H₆ClN₂O₂, with a molecular weight of 212.60 g/mol. This compound is primarily used as a precursor for synthesizing bioactive molecules due to its electrophilic chloro group, which facilitates nucleophilic substitution reactions .

Properties

Molecular Formula

C6H5ClN2O2

Molecular Weight

172.57 g/mol

IUPAC Name

4-chloro-6,7-dihydro-[1,4]dioxino[2,3-d]pyrimidine

InChI

InChI=1S/C6H5ClN2O2/c7-5-4-6(9-3-8-5)11-2-1-10-4/h3H,1-2H2

InChI Key

SLELKYGKVMZAPW-UHFFFAOYSA-N

Canonical SMILES

C1COC2=C(O1)C(=NC=N2)Cl

Origin of Product

United States

Preparation Methods

Preparation Methods Analysis

General Synthetic Strategies for Related Pyrimidine Compounds

The synthesis of 4-chloro-substituted pyrimidines often involves:

  • Construction of the pyrimidine ring via condensation or cyclization reactions.
  • Introduction of the chlorine substituent through chlorination reagents or substitution.
  • Formation of fused ring systems such as dioxino or pyrrolo moieties by cyclization involving diols or related groups.

Specific Preparation Routes Relevant to 4-chloro-6H,7H-dioxino[2,3-d]pyrimidine

Cyclization of Dihydroxy Pyrimidines to Form Dioxino Rings

A recent study reports the synthesis of 6,7-dihydro-dioxino[2,3-d]pyrimidines by cyclization of 4,5-dihydroxy-2-methyl-pyrimidine, followed by dibromination and oxidation steps to functionalize the methyl group, leading to aldehyde derivatives of the dioxino fused pyrimidine ring system. This approach demonstrates the feasibility of constructing the dioxino ring fused to the pyrimidine core, which is structurally analogous to the target compound.

Chlorination Methods for Pyrimidine Derivatives

Chlorination at the 4-position of pyrimidine rings is commonly achieved by:

  • Using phosphorus oxychloride (POCl3), a classical chlorinating agent in pyrimidine chemistry, although it poses environmental and safety concerns due to corrosive waste.
  • Employing non-phosphorus chlorination reagents such as Vilsmeier reagents prepared from DMF and non-phosphorus chlorinating agents, which enable chlorination under milder and more environmentally friendly conditions.
  • Utilizing 1,2,3-trichloropropane in refluxing conditions with solvents like NMP and methylbenzene to replace POCl3, improving safety and process efficiency.
Synthetic Route Example for 4-chloro-7H-pyrrolo[2,3-d]pyrimidine (Analogous)

A representative synthetic pathway for a closely related compound, 4-chloro-7H-pyrrolo[2,3-d]pyrimidine, involves:

  • Alpha-alkylation of ethyl cyanoacetate with 2-chloromethyl-1,3-dioxolane under catalytic and alkaline conditions to form a cyano-substituted intermediate.
  • Ring-closing reaction with formamidine acetate under alkaline conditions to form a hydroxy-substituted pyrrolo-pyrimidine.
  • Hydrolysis and ring closure via acid treatment.
  • Chlorination of the hydroxy intermediate to the chloro derivative using chlorination reagents.

This method is noted for its mild conditions, use of cheap raw materials, and suitability for industrial scale-up.

Comparative Data Table of Preparation Methods

Preparation Method Key Steps Chlorination Agent Yield (%) Advantages Disadvantages
Classical POCl3 Route Multi-step synthesis including α-alkylation, cyclization, chlorination with POCl3 Phosphorus oxychloride (POCl3) ~37.7 - 45.8 Established chemistry, good yields Large acid waste, expensive reagents, environmental concerns
Non-phosphorus Chlorination Vilsmeier reagent formation, chlorination of hydroxy intermediate Vilsmeier reagent (DMF + non-phosphorus chlorination agent) Not explicitly stated Avoids phosphorus waste, safer, efficient Requires specific reagents, optimization needed
1,2,3-Trichloropropane Reflux Reflux with 1,2,3-trichloropropane in NMP/methylbenzene, vacuum evaporation, base treatment 1,2,3-Trichloropropane Not explicitly stated Avoids POCl3, improved safety and efficiency Requires reflux and vacuum steps
Cyclization of Dihydroxy Pyrimidine to Dioxino Ring Cyclization of 4,5-dihydroxy-2-methyl-pyrimidine, dibromination, oxidation N/A (functionalization after ring formation) Not explicitly stated Provides dioxino fused pyrimidine scaffold Multi-step, requires oxidation and bromination

Detailed Experimental Notes and Reaction Conditions

  • Alpha-alkylation is typically performed under alkaline conditions with catalysts such as potassium carbonate and sometimes sodium iodide to facilitate substitution reactions.
  • Cyclization with formamidine salts occurs at temperatures ranging from 0 to 50 °C for addition condensation, followed by elimination reactions at 50 to 110 °C, often in a one-pot manner to improve efficiency.
  • Chlorination using non-phosphorus reagents involves preparing a Vilsmeier reagent from DMF and a chlorinating agent in an aprotic solvent, then reacting with hydroxy-pyrimidine intermediates at controlled temperatures (e.g., 100-120 °C reflux or milder conditions depending on reagent).
  • Dioxino ring formation involves cyclization of dihydroxy pyrimidine precursors, followed by dibromination with N-bromosuccinimide (NBS) in dichloromethane at 0-25 °C, and oxidation steps to functionalize side chains.

Summary and Recommendations

The preparation of 4-chloro-6H,7H-dioxino[2,3-d]pyrimidine can be approached by adapting known synthetic methodologies for fused pyrimidine systems and chlorination strategies:

  • Starting from dihydroxy pyrimidine precursors, cyclization to form the dioxino ring is feasible.
  • Chlorination at the 4-position can be achieved without hazardous phosphorus reagents by using Vilsmeier reagents or alternative chlorinating agents like 1,2,3-trichloropropane.
  • The use of mild reaction conditions, one-pot cyclization and elimination, and environmentally benign reagents is recommended for industrial scalability.
  • Further optimization of yields and purification steps would benefit from experimental trials focusing on solvent choice, temperature control, and reagent stoichiometry.

Comparison with Similar Compounds

Comparison with Structural Analogues

Structural and Functional Group Variations

The following table highlights key structural differences and substituent effects among 4-chloro-6H,7H-[1,4]dioxino[2,3-d]pyrimidine and related compounds:

Compound Name Fused Ring System Substituents Molecular Formula Key Properties/Applications Evidence ID
4-Chloro-6H,7H-[1,4]dioxino[2,3-d]pyrimidine Dioxino + Pyrimidine Cl at C4; H at C6,7 C₈H₆ClN₂O₂ Precursor for bioactive molecules
4-Chloro-2,7-bis(methylsulfanyl)[1,4]dithiino[2,3-d]pyrimidine-6-carbonitrile Dithiino + Pyrimidine Cl at C4; two SCH₃ at C2,7; CN at C6 C₉H₆ClN₃S₃ Higher lipophilicity due to sulfur
4-Chloro-6-iodo-7H-pyrrolo[2,3-d]pyrimidine Pyrrolo + Pyrimidine Cl at C4; I at C6 C₆H₃ClIN₃ Halogen-rich; used in cross-coupling
4-Chloro-7-(p-tolylsulfonyl)pyrrolo[2,3-d]pyrimidine Pyrrolo + Pyrimidine Cl at C4; Tosyl at C7 C₁₃H₁₀ClN₃O₂S Enhanced solubility via sulfonyl group
4-Chloro-6-phenyl-1H-pyrazolo[3,4-d]pyrimidine Pyrazolo + Pyrimidine Cl at C4; Ph at C6 C₁₁H₇ClN₄ Planar structure; kinase inhibition
Key Observations:
  • Fused Ring Systems: Dioxino (O,O) and oxathiino (O,S) derivatives (e.g., [1,4]oxathiino[2,3-d]pyrimidines) exhibit lower lipophilicity compared to sulfur-rich dithiino (S,S) or thieno (thiophene-fused) analogues .
  • Substituent Effects :

    • Chloro at C4 : Common across all analogues, enabling nucleophilic substitutions.
    • Methylsulfanyl (SCH₃) : Increases lipophilicity and metabolic stability (e.g., compound 3i in ).
    • Carbonitrile (CN) : Enhances electronic deficiency, promoting reactivity in SNAr reactions .
4-Chloro-6H,7H-[1,4]dioxino[2,3-d]pyrimidine:
  • Method : Cyclization of 4,6-dichloro-2-(methylsulfanyl)pyrimidine derivatives with ketones or aldehydes in basic conditions .
  • Yield : ~60–75% in optimized protocols .
Analogues:

[1,4]Dithiino[2,3-d]pyrimidines: Reagents: CS₂ and NaH in DMF at 0°C . Key Step: Sulfur insertion via nucleophilic attack.

Pyrrolo[2,3-d]pyrimidines :

  • Route : Suzuki coupling or halogen exchange (e.g., iodine substitution at C6 using NaI/ZnCl₂) .

Thieno[2,3-d]pyrimidines: Strategy: Cyclocondensation of 4-chloropyrimidines with thiophene precursors .

Biological Activity

4-chloro-6H,7H-[1,4]dioxino[2,3-d]pyrimidine (CAS No. 2639443-51-7) is a heterocyclic compound that has garnered interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, particularly focusing on its anticancer, antibacterial, and antiviral properties.

  • Molecular Formula : C6H5ClN2O2
  • Molecular Weight : 172.57 g/mol
  • CAS Number : 2639443-51-7

Anticancer Activity

Recent studies have highlighted the potential of pyrimidine derivatives, including 4-chloro-6H,7H-[1,4]dioxino[2,3-d]pyrimidine, as effective anticancer agents.

Case Study: Cytotoxicity Evaluation

In a comparative study of various pyrimidine derivatives against cancer cell lines (MCF-7, HCT116, and PC3), compounds similar to 4-chloro-6H,7H-[1,4]dioxino[2,3-d]pyrimidine exhibited significant cytotoxic effects. For instance:

  • Compound A (related structure): IC50 values of 1.05 µM (HepG2), 1.37 µM (MCF-7), and 1.46 µM (HCT116) were reported.
  • Mechanism of Action : The compound was found to induce apoptosis by upregulating pro-apoptotic proteins such as caspase-3 and Bax while downregulating anti-apoptotic Bcl-2 .
CompoundCell LineIC50 (µM)
AMCF-71.37
AHepG21.05
AHCT1161.46

Antibacterial Activity

The antibacterial properties of 4-chloro-6H,7H-[1,4]dioxino[2,3-d]pyrimidine have also been investigated.

Study Findings

In vitro tests against common bacterial strains such as E. coli and S. aureus showed promising results:

  • Minimum Inhibitory Concentration (MIC) : Compounds derived from similar structures demonstrated MIC values ranging from 0.5 to 256 µg/mL against E. coli and S. aureus.
  • Efficacy : Compounds with chlorine substitutions exhibited enhanced antibacterial activity compared to their non-chlorinated counterparts .

Antiviral Activity

The antiviral potential of pyrimidine derivatives has been explored in various studies.

Case Study: Antiviral Evaluation

In a study assessing antiviral efficacy against hepatitis A virus (HAV) and herpes simplex virus type-1 (HSV-1):

  • Compound B (similar structure): Showed significant antiviral activity with a plaque reduction assay indicating effective viral count reduction .
Virus TypeCompoundEffectiveness
HAVBHigh
HSV-1BModerate

Q & A

Q. Methodological Approach :

  • Reaction Conditions : Optimize temperature (e.g., 80–100°C for cyclization steps) and solvent polarity (e.g., DMF for nucleophilic substitutions, ethanol for condensations) to favor intermediate stability .
  • Catalysts : Use Lewis acids (e.g., ZnCl₂) or palladium catalysts for regioselective chlorination or coupling reactions .
  • Purification : Employ gradient column chromatography (silica gel, hexane/ethyl acetate) and recrystallization (e.g., from methanol) to isolate high-purity products .
  • Continuous Flow Reactors : For scale-up, consider flow chemistry to enhance reaction control and reduce side products .

What advanced techniques are critical for confirming the molecular structure and regiochemistry of 4-chloro-6H,7H-[1,4]dioxino[2,3-d]pyrimidine derivatives?

Q. Methodological Approach :

  • X-ray Crystallography : Resolve crystal structures to unambiguously confirm regiochemistry and hydrogen-bonding patterns (e.g., CCDC-2021605 in ) .
  • Multinuclear NMR : Use ¹³C and DEPT-135 NMR to distinguish between quaternary and CH₃ groups in the dioxane ring. ¹H-¹H COSY can map coupling in the pyrimidine core .
  • High-Resolution Mass Spectrometry (HRMS) : Validate molecular formulas with <2 ppm error .

How should researchers design kinase inhibition assays to evaluate the biological activity of 4-chloro-6H,7H-[1,4]dioxino[2,3-d]pyrimidine derivatives?

Q. Methodological Approach :

  • Target Selection : Prioritize kinases with structural homology to known pyrimidine-binding domains (e.g., EGFR, VEGFR) .
  • Assay Types :
    • Biochemical Assays : Use fluorescence-based (e.g., ADP-Glo™) or radiometric (³²P-ATP) assays to measure IC₅₀ values .
    • Cellular Assays : Test antiproliferative effects on cancer cell lines (e.g., MCF-7, HeLa) with MTT assays, correlating results with kinase inhibition .
  • SAR Analysis : Modify substituents at positions 2 and 6 to probe steric and electronic effects on binding .

How can contradictions in biological activity data between structurally similar pyrimidine derivatives be resolved?

Q. Methodological Approach :

  • Comparative SAR Studies : Systematically vary substituents (e.g., 4-chlorophenyl vs. furan-2-ylmethyl) and assess activity trends .
  • Structural Overlays : Use molecular docking to compare binding poses in kinase active sites (e.g., PyMOL, AutoDock) .
  • Metabolic Stability Testing : Evaluate compound stability in microsomal assays to rule out pharmacokinetic confounding factors .

What strategies address low purity in chloro-substituted pyrimidine derivatives during synthesis?

Q. Methodological Approach :

  • Byproduct Mitigation : Add scavengers (e.g., polymer-bound triphenylphosphine) to trap unreacted starting materials .
  • Chromatography : Use reverse-phase HPLC (C18 column, acetonitrile/water gradient) for challenging separations .
  • Analytical Monitoring : Track reaction progress via TLC (silica gel, UV detection) and adjust stoichiometry in real time .

How can computational methods guide the design of 4-chloro-6H,7H-[1,4]dioxino[2,3-d]pyrimidine analogs with improved solubility?

Q. Methodological Approach :

  • logP Prediction : Use software like MarvinSketch to calculate partition coefficients and prioritize hydrophilic substituents (e.g., hydroxyl, amine groups) .
  • Molecular Dynamics (MD) : Simulate solvation free energy in water to assess solubility .
  • Salt Formation : Screen counterions (e.g., HCl, sodium salts) to enhance crystallinity and dissolution rates .

What crystallographic challenges arise in characterizing 4-chloro-6H,7H-[1,4]dioxino[2,3-d]pyrimidine, and how are they addressed?

Q. Methodological Approach :

  • Crystal Growth : Use slow evaporation in mixed solvents (e.g., chloroform/methanol) to obtain diffraction-quality crystals .
  • Disorder Handling : Apply SHELXL refinement to model disordered chloro or methyl groups .
  • Hydrogen Bonding Analysis : Use Mercury software to map interactions influencing packing (e.g., N–H⋯O in the dioxane ring) .

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